Spherophysine

Description

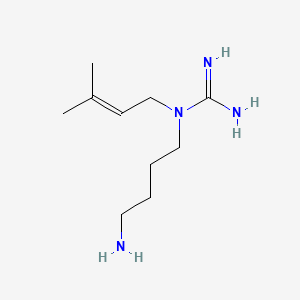

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminobutyl)-1-(3-methylbut-2-enyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4/c1-9(2)5-8-14(10(12)13)7-4-3-6-11/h5H,3-4,6-8,11H2,1-2H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYZYAWCGAEIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN(CCCCN)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948876 | |

| Record name | N-(4-Aminobutyl)-N-(3-methylbut-2-en-1-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25978-54-5 | |

| Record name | N-(4-Aminobutyl)-N-(3-methyl-2-buten-1-yl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25978-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spherophysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025978545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobutyl)-N-(3-methylbut-2-en-1-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spherophysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPHEROPHYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97J30G1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Structural Elucidation, and Biosynthetic Pathway Research of Spherophysine

Methodological Approaches for the Isolation and Purification of Spherophysine from Natural Sources

The isolation of natural compounds like this compound typically involves a series of extraction and purification steps tailored to the compound's chemical properties. This compound has been isolated from the leaves of Crotalaria bernieri Baill. (Fabaceae). gsconlinepress.com

Chromatographic Techniques in this compound Isolation

The initial extraction of this compound from dried and powdered plant material involves a mixture of methanol (B129727) (MeOH) and aqueous hydrochloric acid (10%) under stirring. gsconlinepress.com Following filtration and evaporation, the residue is dissolved in distilled water. gsconlinepress.com The aqueous phase is then subjected to solvent extraction with dichloromethane (B109758) (CHCl) after being alkalinized with ammonium (B1175870) hydroxide (B78521) (NHOH) to pH 9. gsconlinepress.com

For purification, chromatographic techniques are crucial. In the case of this compound, column chromatography on silica (B1680970) gel RP8 has been employed, using a gradient elution system with methanol and water. gsconlinepress.com This method separates compounds based on their differential partitioning between the stationary phase (silica gel RP8) and the mobile phase (MeOH/HO), allowing for the isolation of the target compound. nih.gov

Spectroscopic Techniques for Purity Assessment of this compound

After isolation, the purity of this compound is assessed using various spectroscopic techniques. While specific details for this compound's purity assessment were not extensively detailed in the provided sources, standard methods in natural product chemistry include ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. slideshare.netmit.edu These techniques provide characteristic spectral fingerprints that can indicate the presence of impurities or confirm the compound's homogeneity. Mass spectrometry (MS) also plays a role in purity assessment by verifying the molecular weight and detecting co-eluting compounds. mit.edupharmacognosy.us

Advanced Spectroscopic and Analytical Techniques in this compound Structural Elucidation

The definitive determination of this compound's molecular structure relies heavily on advanced spectroscopic and analytical techniques, which provide detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. gsconlinepress.comnih.gov For this compound (Compound 1), 1H NMR and 13C NMR spectra provide insights into the types of protons and carbons present and their chemical environments. gsconlinepress.com

The 13C NMR spectrum of this compound in DMSO-d6 reveals ten carbon atoms, consistent with its empirical formula CHN. gsconlinepress.com These carbons are distributed as two methyl groups (δC 25.3 and 17.8 ppm), four methylene (B1212753) groups (δC 25.3, 38.8, 39.0, and 40.4 ppm), one ethylenic methine (δC 119.3 ppm), and two sp2 quaternary carbons linked to nitrogen (δC 135.8 and 155.6 ppm, attributed to the >C=N- functionality). gsconlinepress.com These data indicate the presence of two degrees of unsaturation, suggesting an acyclic molecule with two double bonds. gsconlinepress.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. gsconlinepress.com These experiments help to define structural fragments and piece together the entire molecular framework by revealing correlations between protons and carbons, including those separated by multiple bonds. gsconlinepress.comnih.gov

A summary of representative NMR data for this compound is provided below:

Table 1: Selected 13C NMR Data for this compound (DMSO-d6)

| Carbon Type | Chemical Shift (δC, ppm) |

| Methyl | 17.8, 25.3 |

| Methylene | 25.3, 38.8, 39.0, 40.4 |

| Ethylenic Methine | 119.3 |

| Quaternary (C=N) | 135.8, 155.6 |

Mass Spectrometry (MS) in this compound Structural Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound. For this compound, positive mode Electrospray Ionization Mass Spectrometry (ESI-MS) has been used. gsconlinepress.com The ESI mass spectrum of this compound showed a protonated molecular ion [M+H] at m/z = 199.1914. gsconlinepress.com This exact mass corresponds to a molecular mass (M) of 198.1836, which is consistent with the empirical formula CHN. gsconlinepress.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula by measuring the exact mass of the molecular ion with high accuracy. pharmacognosy.us Fragmentation patterns observed in MS/MS experiments can also provide additional structural insights by breaking the molecule into characteristic ion fragments. rsc.org

Biosynthetic Pathway Research of this compound

This compound is classified as a guanidine (B92328) alkaloid. gsconlinepress.com The biosynthesis of alkaloids, in general, is a complex process in living organisms, often involving amino acids as precursors. amu.edu.az For many alkaloids, the pathway begins with carbohydrates, proceeding through intermediates like mevalonic acid and geranylpyrophosphate for isoprenoid-containing alkaloids. amu.edu.az The formation of the characteristic heterocyclic ring systems in alkaloids is typically dependent on specific amino acid precursors. amu.edu.az While this compound's historical isolation was noted, detailed research findings specifically outlining the complete biosynthetic pathway of this compound were not available in the provided information. vnu.edu.ua However, studies on plant molecular physiology using techniques like mass spectrometry imaging (MSI) are advancing the understanding of spatial biosynthesis pathways of plant natural products, including alkaloids. researchgate.net

Compound Names and PubChem CIDs

Research into this compound Biosynthetic Pathways

The biosynthesis of natural products, especially alkaloids, is a complex process involving a series of enzymatic transformations from primary metabolites. Research into these pathways aims to understand the intricate molecular mechanisms that lead to the formation of such compounds in living organisms.

Identification of Biosynthetic Precursors for this compound

Investigations into the biosynthetic origins of this compound suggest that its formation involves specific precursor molecules. A proposed pathway indicates that this compound's biosynthesis can be explained by the alkylation of the nitrogen atom at position -6 of an arginine molecule gsconlinepress.comresearchgate.net. This alkylation step is followed by a decarboxylation reaction gsconlinepress.com. The alkylating agent in this proposed mechanism is dimethylallyl diphosphate (B83284) (DMAPP) gsconlinepress.comresearchgate.net, a common isoprenoid precursor in various natural product biosynthetic routes.

The identification of these precursors highlights the involvement of both amino acid metabolism (arginine) and the isoprenoid pathway (dimethylallyl diphosphate) in the construction of the this compound scaffold.

Table 1: Identified Biosynthetic Precursors for this compound

| Precursor Name | Role in this compound Biosynthesis |

| Arginine | Provides the guanidine and aminobutyl moieties; alkylated at nitrogen position -6. gsconlinepress.comresearchgate.net |

| Dimethylallyl Diphosphate (DMAPP) | Provides the 3-methylbut-2-enyl (dimethylallyl) group for alkylation. gsconlinepress.comresearchgate.net |

Enzymatic Transformations and Pathway Intermediates in this compound Biosynthesis

While specific enzymes directly catalyzing each step in this compound biosynthesis have not been fully elucidated in the provided literature, the proposed pathway implies several key enzymatic transformations. The initial step involves an alkylation reaction, where the dimethylallyl group from DMAPP is transferred to the nitrogen atom of arginine gsconlinepress.comresearchgate.net. This type of reaction is typically catalyzed by prenyltransferases or N-alkyltransferases. Following the alkylation, a decarboxylation step is suggested gsconlinepress.com, which would remove a carboxyl group, likely from the arginine-derived portion of the molecule. Decarboxylases are a class of enzymes responsible for such reactions.

The precise sequence and nature of intermediates between arginine, DMAPP, and the final this compound molecule remain areas for further detailed investigation. However, the general principles of alkaloid biosynthesis often involve reactions such as Schiff base formation, cyclization, oxidation, and reduction, all mediated by specific enzymes amu.edu.az. The guanidine moiety in this compound is characteristic of compounds derived from arginine, and its formation would involve enzymatic steps to incorporate the nitrogen atoms.

Genetic and Genomic Underpinnings of this compound Production

The genetic and genomic basis for the production of this compound in its natural source, Spherophysa salsula, is not extensively documented in the publicly available scientific literature. Elucidating the genetic underpinnings of natural product biosynthesis typically involves identifying the gene clusters that encode the enzymes responsible for the various steps in the biosynthetic pathway nih.gov. This often requires genomic sequencing of the producing organism and subsequent bioinformatic analysis to identify candidate genes, followed by experimental validation through gene knockout or overexpression studies.

While general advancements in genomics and gene editing technologies have revolutionized the study of complex biological pathways nih.govnih.govbrieflands.comrsc.orgresearchgate.net, specific genomic studies directly linking genes to this compound biosynthesis in Spherophysa salsula are not detailed. Research in this area would involve identifying genes encoding the putative prenyltransferases and decarboxylases, as well as any other enzymes involved in the intermediate steps. The lack of specific genomic information for this compound highlights a gap in the comprehensive understanding of its natural production at the molecular genetic level.

Synthetic Strategies and Analog Development for Spherophysine Research

Retrosynthetic Analysis of the Spherophysine Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key structural motifs: a monosubstituted guanidine (B92328) group, a tetramethylene (butyl) spacer, and a 3-methyl-2-butenyl (B1208987) (isoprenyl) group.

The most logical disconnections are at the C-N bonds flanking the central guanidine carbon. A primary disconnection breaks the bond between the guanidine carbon and the nitrogen of the isoprenyl moiety, and a second disconnection severs the bond to the nitrogen of the butylamine (B146782) portion. This approach simplifies the molecule into two key synthons: an isoprenylamine equivalent and an agmatine (B1664431) equivalent. Agmatine itself, being a naturally occurring amine, is a logical and readily available precursor.

A plausible retrosynthetic pathway is as follows:

Guanidine Disconnection: The this compound molecule is disconnected at the two C-N bonds of the guanidine group. This reveals three conceptual fragments: the carbon of the guanidine group, an isoprenylamine unit, and an agmatine unit.

Key Precursors: In a forward synthesis, this suggests a condensation strategy. The practical starting materials would be agmatine (4-aminobutylguanidine) and isoprenylamine (3-methyl-2-buten-1-amine). A guanylating agent would be required to form the second C-N bond if starting from the amine precursors. Alternatively, a more common strategy involves the reaction of a primary amine with a pre-formed guanidinylating reagent. For instance, starting with 1,4-diaminobutane, one amino group could be selectively protected, the other guanidinylated to form an agmatine precursor, and finally, the protected amine could be coupled with the isoprenyl side chain before a final guanylation step.

This analysis highlights that the synthetic challenge lies not in the complexity of the carbon skeleton, but in the selective functionalization and coupling of the amine and guanidine groups.

Semisynthetic Modifications of this compound

Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. nih.govnih.gov This is often a practical approach when the natural product is readily available and provides a complex scaffold that would be challenging to construct from scratch.

Given that this compound can be extracted from plants, semisynthetic modifications are a viable route to produce novel derivatives. The primary sites for modification on the this compound molecule are the nitrogen atoms of the guanidine group and the primary amine.

Modifications Inspired by Other Natural Products: Semisynthetic approaches can be inspired by other bioactive compounds. For example, the agmatine-derived lactams found to be biologically active in other studies could inspire similar cyclization or derivatization strategies for this compound. nih.govnih.gov

Rational Design and Synthesis of this compound Analogs for Mechanistic Investigations

Rational drug design involves creating new molecules with a specific biological purpose based on an understanding of the target's structure and mechanism. For this compound, whose biological activities include effects on blood pressure, analog design can help elucidate its mechanism of action and identify the key structural features responsible for its effects. researchgate.net

Analogs can be designed to probe different aspects of molecular recognition:

The Role of the Guanidinium (B1211019) Group: The highly basic guanidinium group is likely crucial for interaction with biological targets through ionic bonding or hydrogen bonding. Analogs where the guanidine is replaced by less basic groups (e.g., urea, thiourea (B124793), or an N,N-dimethylguanidine to block H-bond donation) could clarify its importance.

Conformational Constraints: Introducing cyclic structures or rigid linkers in place of the flexible butyl chain could lock the molecule into specific conformations. Comparing the activity of these constrained analogs to the flexible parent molecule can provide insights into the bioactive conformation.

Structure-Activity Relationship (SAR) studies systematically modify a molecule's structure and measure the effect of these changes on biological activity. nih.govmdpi.com This process helps to identify the pharmacophore—the essential features required for activity.

A systematic SAR campaign for this compound would involve synthesizing and testing a matrix of analogs based on the principles of rational design.

Table 1: Proposed this compound Analogs for SAR Studies

| Modification Area | Type of Modification | Rationale |

|---|---|---|

| Guanidine Group | Replace with Urea or Thiourea | Test the importance of high basicity. |

| N-methylation/N,N-dimethylation | Probe the role of hydrogen bond donors. | |

| Butyl Linker | Vary chain length (C2 to C6) | Evaluate the impact of distance between the guanidine and amine/side chain. |

| Introduce rigidity (e.g., cyclohexane) | Study the preferred conformation. | |

| Isoprenyl Tail | Vary alkyl chain length | Modulate lipophilicity and membrane permeability. |

| Remove or saturate double bond | Assess the role of the π-system in binding. |

| Primary Amine | Acylation/Alkylation | Explore if this terminus is a key interaction point. |

By correlating the structural changes in these analogs with their measured biological effects, a detailed SAR model for this compound can be constructed. This knowledge is invaluable for optimizing its activity and selectivity, potentially leading to the development of new therapeutic agents.

Synthesis of this compound-Based Affinity Probes and Chemical Tools

The study of natural products and their molecular targets within a biological system is fundamental to drug discovery and chemical biology. To elucidate the mechanism of action of this compound, a guanidine-containing natural product, researchers can employ affinity-based probes and chemical tools. frontiersin.orgbeilstein-journals.org These tools are synthetic derivatives of the parent molecule, engineered to include reporter tags (like biotin (B1667282) for purification) or fluorescent labels for imaging, and often a photoreactive group for covalent capture of binding partners. iu.eduresearchgate.netontosight.ai The synthesis of such probes is a critical first step in identifying the cellular interactome of this compound.

The chemical structure of this compound, N-(4-aminobutyl)-N-(3-methyl-2-butenyl)guanidine, possesses a key functional group for chemical modification: a terminal primary amine on the 4-aminobutyl chain. drugfuture.comineosopen.org This amine serves as a convenient handle for attaching various functionalities without significantly altering the core structure, particularly the guanidinium group which is often crucial for biological activity and molecular recognition. raineslab.comthermofisher.com

The general design of an affinity-based probe consists of three main components: the parent ligand (this compound), a reporter group, and often a linker to connect them, which can help minimize steric hindrance. frontiersin.orgresearchgate.net For identifying protein targets, especially those with transient or weak interactions, a photoreactive cross-linking group is also incorporated. researchgate.netthermofisher.com

Synthesis of Biotinylated this compound Probes

Biotinylated probes are the gold standard for affinity purification or "pull-down" experiments aimed at isolating binding proteins from complex cellular lysates. frontiersin.orgtdblabs.seacs.org The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) allows for the efficient capture of the probe along with its interacting proteins on a streptavidin-coated solid support. researchgate.nettdblabs.se

A common strategy for biotinylating this compound involves the acylation of its primary amine with an activated biotin derivative, such as an N-hydroxysuccinimide (NHS) ester of biotin. These reagents react efficiently with primary amines under mild conditions to form a stable amide bond. tdblabs.se To enhance the accessibility of the biotin tag and reduce potential interference with target binding, biotin-NHS esters are often designed with spacer arms of varying lengths (e.g., polyethylene (B3416737) glycol or PEG linkers). iu.edutdblabs.se

For enhanced utility in target identification, a trifunctional linker can be employed, incorporating not only the biotin tag and the point of attachment to this compound, but also a photoreactive moiety like a diazirine or benzophenone. iu.eduresearchgate.netthermofisher.com Diazirines are particularly advantageous due to their small size and their ability to form a highly reactive carbene upon UV irradiation, which then non-selectively inserts into nearby C-H or N-H bonds of an interacting protein, forming a stable covalent linkage. thermofisher.comnih.gov

Table 1: Hypothetical Biotinylated this compound Affinity Probes

| Probe Name | This compound Core | Linker / Reactive Group | Reporter Tag | Intended Application |

|---|---|---|---|---|

| S-Biotin | This compound | Long-chain NHS-ester | Biotin | Affinity pull-down assays |

| S-PhotoBiotin | This compound | Diazirine-PEG-NHS-ester | Biotin | Photoaffinity labeling and pull-down |

The synthesis would proceed by reacting this compound with an equimolar amount of the chosen biotin-linker-NHS ester in a suitable buffer, followed by purification using chromatographic techniques to isolate the desired probe.

Synthesis of Fluorescent this compound Probes

Fluorescently labeled probes are invaluable tools for visualizing the subcellular distribution of a compound using techniques like fluorescence microscopy or flow cytometry. acs.orgresearchgate.net This information can provide crucial clues about the compound's site of action. Similar to biotinylation, the primary amine of this compound is the logical site for attaching a fluorophore.

A wide variety of fluorescent dyes are available as amine-reactive derivatives, such as fluorescein (B123965) isothiocyanate (FITC) or various coumarin-based NHS esters. acs.org The reaction of FITC with the primary amine of this compound, for instance, would yield a stable thiourea linkage, covalently tethering the fluorescein moiety to the molecule. acs.org The choice of fluorophore depends on the specific application, considering factors like photostability, quantum yield, and the available excitation and emission channels of the imaging equipment. acs.orgresearchgate.net

Table 2: Hypothetical Fluorescent this compound Chemical Tools

| Probe Name | This compound Core | Linker / Fluorophore | Intended Application |

|---|---|---|---|

| S-FITC | This compound | Isothiocyanate-Fluorescein | Fluorescence Microscopy, Flow Cytometry |

| S-Coumarin | This compound | NHS-ester-Coumarin | Fluorescence Microscopy |

Detailed Research Findings and Applications

While specific research on the application of this compound-based probes is not yet published, the utility of such tools can be inferred from established chemical proteomics workflows. frontiersin.orgnih.gov

Target Identification: The primary application of a biotinylated probe like S-PhotoBiotin would be in target identification experiments. researchgate.netthermofisher.com The probe would be incubated with live cells or cell lysates. Upon UV irradiation, the diazirine group is activated, covalently cross-linking the probe to any interacting proteins. nih.gov Following cell lysis, the streptavidin-biotin affinity system is used to enrich the covalently bound protein-probe complexes. iu.edu After stringent washing to remove non-specific binders, the captured proteins are eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry. researchgate.net

Target Validation: Competition experiments are crucial for validating the identified targets. iu.edunih.gov Here, the pull-down experiment is repeated in the presence of an excess of unmodified this compound. If the binding between the probe and a putative target protein is specific, the unmodified this compound will compete for the binding site, leading to a significant reduction in the amount of protein pulled down by the probe. iu.edu

Subcellular Localization: A fluorescent probe like S-FITC would allow researchers to determine where this compound accumulates within a cell. ontosight.airesearchgate.net For example, observing fluorescence in the mitochondria would suggest that its targets may be mitochondrial proteins. This complements proteomic data and helps build a more complete picture of the compound's mechanism of action.

The synthesis and application of these affinity probes and chemical tools are essential for advancing our understanding of this compound's biological role, moving from its known physiological effects to a detailed molecular mechanism.

Molecular and Cellular Mechanisms of Action of Spherophysine

Identification and Characterization of Spherophysine Molecular Targets

Identifying the specific molecular targets of this compound is crucial for understanding its pharmacological effects. These targets typically include receptors, enzymes, and ion channels, whose functions are modulated upon interaction with the compound.

Receptor binding studies are fundamental in characterizing how a ligand, such as this compound, interacts with specific protein receptors on or within cells numberanalytics.com. These studies typically employ techniques like radioligand binding assays, surface plasmon resonance (SPR), or fluorescence-based assays to measure binding affinity (KD), association rates (ka), and dissociation rates (kd) numberanalytics.comvanderbilt.edubiosensingusa.comslideshare.net.

Saturation Binding Assays : To determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (KD) vanderbilt.edubiosensingusa.com.

Competition Binding Assays : To assess the affinity of this compound relative to known ligands for a particular receptor nih.gov.

Kinetic Binding Studies : To measure the rates of association (kon) and dissociation (koff) vanderbilt.edubiosensingusa.com.

An example of how such data would be presented is shown in the hypothetical table below, illustrating the type of quantitative information that would be sought in such studies:

| Receptor Target | KD (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |

| Nicotinic Acetylcholine (B1216132) Receptor (Ganglionic) | Data not available | Data not available | Data not available | - |

| Other Receptors | Data not available | Data not available | Data not available | - |

Enzyme modulation and inhibition kinetics investigate how a compound affects the activity of specific enzymes. This involves determining whether the compound acts as an inhibitor or activator and characterizing the kinetic parameters of this interaction khanacademy.orglearncheme.comlibretexts.org. One source broadly mentions that this compound, similar to strychnine, can bind to enzymes of predators, leading to intoxication or dizziness researchgate.net. However, this statement lacks specificity regarding the identity of the enzymes or the nature of the interaction.

To fully characterize enzyme modulation by this compound, studies would typically involve:

Enzyme Activity Assays : Measuring the rate of reaction in the presence and absence of this compound.

Determination of Inhibition Type : Using Michaelis-Menten and Lineweaver-Burk plots to distinguish between competitive, non-competitive, or uncompetitive inhibition khanacademy.orglearncheme.comlibretexts.orglibretexts.org.

Calculation of Inhibition Constants : Determining Ki (inhibition constant) and potentially Ki' (for uncompetitive or mixed-type inhibition) learncheme.comcmu.edu.

A hypothetical data table illustrating the type of kinetic data expected for enzyme modulation is provided below:

| Enzyme Target | Type of Modulation | Ki (µM) | Mechanism | Reference |

| Specific Enzyme 1 | Data not available | Data not available | Data not available | - |

| Specific Enzyme 2 | Data not available | Data not available | Data not available | - |

Without specific enzyme targets identified, the precise mechanisms and kinetic parameters of this compound's enzymatic interactions remain uncharacterized in the current public domain.

Ion channels are crucial for regulating cellular excitability and signaling by controlling the flow of ions across cell membranes uiuc.educuny.edunih.gov. Given this compound's reported effects on myometrial stimulation and its classification as a ganglioblocking agent, it is conceivable that it interacts with various ion channels, influencing membrane potential and cellular excitability nmu.uaresearchgate.netresearchgate.net. For instance, ganglioblocking agents can affect ion channels in neuronal membranes, while myometrial stimulation could involve modulation of calcium or potassium channels in smooth muscle cells.

Electrophysiological studies, such as patch-clamp techniques, are used to directly measure ionic currents and changes in membrane potential cuny.edunih.govnih.gov. These studies would aim to identify:

Specific Ion Channels Affected : e.g., voltage-gated sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺) channels nih.govnih.govnih.govescholarship.org.

Modulation of Channel Activity : Whether this compound opens, closes, or alters the kinetics of ion channels.

Dose-Response Relationships : Quantifying the effect of different concentrations of this compound on ion currents (e.g., IC₅₀ for inhibition) nih.gov.

Effects on Action Potentials : Observing changes in action potential amplitude, duration, or firing frequency in excitable cells nih.govnih.gov.

While a related compound, sophocarpine, has been shown to inhibit Na⁺, Ca²⁺, and K⁺ currents and affect action potentials in cardiac myocytes nih.govnih.gov, specific electrophysiological data for this compound on defined ion channels are not available. The type of data that would be generated is shown in the hypothetical table below:

| Ion Channel | Effect (e.g., Inhibition/Activation) | IC₅₀/EC₅₀ (µM) | Electrophysiological Outcome | Reference |

| Na⁺ Channel | Data not available | Data not available | Data not available | - |

| K⁺ Channel | Data not available | Data not available | Data not available | - |

| Ca²⁺ Channel | Data not available | Data not available | Data not available | - |

Cellular Responses Elicited by this compound in In Vitro Models

Despite its historical use and recognized pharmacological effects, comprehensive data on the direct cellular responses elicited by this compound in controlled in vitro experimental settings are not extensively documented. The existing literature primarily describes its in vivo pharmacological actions rather than its precise cellular and molecular impacts at a fundamental level.

This compound has been historically noted for its hypotensive activity, meaning it can lower blood pressure, and its effects on uterine action. researchgate.netvnu.edu.uaresearchgate.net Specifically, it has been indicated for use in cases of arterial hypertension, to stimulate weak birthing activity, and to manage postnatal bleeding. researchgate.netvnu.edu.uaresearchgate.net Its mechanism of action in these contexts is described as blocking n-cholinergic systems of autonomic ganglia and exerting a stimulating influence on the myometrium. vnu.edu.uanmu.ua While these are significant physiological effects, the underlying detailed cellular responses in isolated cell cultures that contribute to these macroscopic observations are not widely reported.

Cell Type Specificity of this compound Action

Impact on Fundamental Cellular Processes (e.g., cell cycle, differentiation, apoptosis)

Detailed research findings on this compound's direct impact on fundamental cellular processes such as cell cycle progression, cellular differentiation, or apoptosis in in vitro models are not widely documented. The available information focuses on its broader pharmacological applications rather than its specific modulatory effects on these core cellular behaviors. Therefore, quantitative data or detailed mechanistic insights into how this compound might influence these processes are not available from the provided sources.

Structure-Mechanism Relationships of this compound and its Analogs

This compound is classified as a guanidine (B92328) alkaloid. researchgate.netgsconlinepress.com The structure of this compound was reported in 1957 by Anet, Birch, and Massy-Westropp. science.org.au The field of structure-activity relationships (SAR) generally explores how modifications to a molecule's chemical structure influence its biological activity. unacademy.comwikipedia.org For alkaloids, their biological activities are often closely correlated with their specific chemical structures, and variations can lead to distinct biological effects. amu.edu.azzsmu.edu.ua

Research Applications and Methodological Advancements Pertaining to Spherophysine

Spherophysine as a Biochemical Probe for Target Validation in Chemical Biology

The utility of a small molecule as a biochemical probe is contingent on its ability to selectively interact with a biological target, thereby elucidating the target's function or validating it for therapeutic intervention. For a compound like this compound to be employed as a biochemical probe, it would typically be used in target identification studies. These studies often involve techniques such as affinity-based pull-down assays or label-free methods to identify the specific proteins or other biomolecules with which the compound interacts.

While the concept of using small molecules as chemical probes is well-established, specific studies detailing the use of this compound for target validation are not prominently documented in available scientific literature. The identification of its biological targets would be a critical first step in establishing its role as a biochemical probe.

Utilization of this compound in In Vitro Pharmacological Research Models

In vitro models are fundamental in pharmacology for characterizing the effects of a compound on biological systems in a controlled environment.

Organ Bath Studies and Isolated Tissue Preparations for Mechanistic Research

Organ bath studies are a classic pharmacological tool used to investigate the effects of compounds on isolated tissues, such as smooth muscle from various organs (e.g., aorta, ileum). These experiments allow for the characterization of a substance's contractile or relaxant properties and its mechanism of action.

Cell Line-Based Investigations for this compound Activity Profiling

Cell line-based assays are crucial for assessing the cytotoxic or other biological activities of a compound at the cellular level. These investigations often involve exposing various cell lines, including cancer cell lines, to the compound and measuring outcomes such as cell viability, proliferation, and apoptosis.

Currently, there is a lack of specific studies in the accessible scientific literature that have investigated the activity of this compound in cell lines. Research on other guanidine (B92328) alkaloids has shown a range of biological activities, including antiparasitic and cytotoxic effects. Future research could explore the effects of this compound on a panel of human cancer cell lines to profile its potential anticancer activity.

Application of this compound in Ex Vivo Systemic Investigations

Ex vivo studies bridge the gap between in vitro and in vivo research by examining tissues or organs from an organism in an external environment. These studies provide insights into the systemic effects of a compound in a more integrated biological system than isolated cells or tissues. For instance, the effects of a compound on blood vessels can be studied in an ex vivo perfused organ system.

While ex vivo models are valuable for pharmacological research, there are no specific ex vivo studies on this compound reported in the available literature. Such studies would be a logical progression after initial in vitro characterization to understand its potential physiological effects in a more complex biological context. For example, some marine guanidine alkaloids have demonstrated ex vivo activity against clinical isolates of P. falciparum and P. vivax. nih.govmalariaworld.org

Advanced Analytical Methodologies for this compound Detection and Quantification in Research Matrices

The development of robust analytical methods is essential for the detection and quantification of compounds in biological and environmental samples.

Future Directions and Emerging Research Avenues for Spherophysine

Exploration of Undiscovered Spherophysine Derivatives from Natural Sources

The plant Sphaerophysa salsula, a member of the Fabaceae family, is the primary known natural source of this compound. rsc.orgresearchgate.net However, comprehensive phytochemical analyses of this plant are still limited. Recent studies on S. salsula have led to the isolation of other classes of natural products, including flavonoids and lignans, suggesting a rich and diverse biosynthetic machinery. rsc.orgnih.gov This metabolic diversity indicates a strong potential for the existence of yet undiscovered structural analogs of this compound within the plant.

Future research should focus on exhaustive phytochemical investigation of not only Sphaerophysa salsula but also closely related species within the Fabaceae family. nih.gov Advanced analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to screen plant extracts for novel guanidine (B92328) alkaloids. Furthermore, understanding the biosynthetic pathway of this compound is crucial. While the biosynthesis of many guanidine-containing natural products is an active area of research, the specific enzymatic steps leading to this compound are unknown. nih.govmaxapress.comijpsr.comnih.govfrontiersin.org Elucidating this pathway could provide insights into the potential for enzymatic diversification and the natural production of a wider range of this compound-related compounds.

Development of Novel Synthetic Strategies for Accessing this compound Stereoisomers and Complex Analogs

To date, a total synthesis of this compound has not been reported in the scientific literature. This represents a significant gap and a compelling future research direction. The development of a robust and efficient total synthesis would not only confirm its absolute stereochemistry but also provide a platform for the creation of diverse analogs that are not accessible from natural sources.

Future synthetic efforts will likely draw inspiration from the successful stereoselective and asymmetric syntheses of other complex guanidine-containing alkaloids. nih.govmaxapress.com Methodologies developed for the synthesis of molecules like (+)-monanchorin and various cyclic guanidines could be adapted for the construction of the core structure of this compound. nih.govmaxapress.com Furthermore, the enantioselective synthesis of related natural products, such as the batzelladine alkaloids, showcases advanced strategies that could be applied to control the stereochemistry of this compound and its analogs. ijpsr.comnih.govfrontiersin.org

A key focus will be the development of novel synthetic methods for the stereocontrolled installation of the guanidine moiety and the construction of the heterocyclic core. The ability to access all possible stereoisomers of this compound through asymmetric synthesis will be critical for detailed structure-activity relationship (SAR) studies. Moreover, the development of synthetic routes that allow for the late-stage functionalization of the this compound scaffold will be invaluable for creating a library of complex analogs for biological screening.

Elucidation of Previously Unidentified this compound Molecular Targets and Signaling Pathways

A significant knowledge gap in this compound research is the lack of identified molecular targets and a clear understanding of its mechanism of action. While other guanidine alkaloids have been shown to exhibit a range of biological activities, including cytotoxic effects on cancer cells through the induction of apoptosis and autophagy, the specific cellular pathways modulated by this compound remain unknown. maxapress.comnih.gov

Future research must prioritize the identification of the direct binding partners of this compound within the cell. Unbiased, proteomics-based approaches, such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP), could be employed to identify proteins that interact with this compound. These studies would provide the first insights into its potential molecular targets.

Once putative targets are identified, subsequent studies will be needed to validate these interactions and elucidate the downstream signaling pathways affected by this compound. This will likely involve a combination of cell-based assays, genetic knockdown or knockout experiments, and detailed biochemical and biophysical characterization of the this compound-target interaction. Drawing parallels from other bioactive small molecules, it is plausible that this compound could modulate key cellular processes such as signal transduction, gene expression, or metabolic pathways. rsc.orgijpsr.com A thorough understanding of its molecular mechanism is a prerequisite for its development as a pharmacological tool or therapeutic agent.

Application of this compound as a Lead Compound for Derivatization Towards Novel Research Tools

The unique chemical structure of this compound makes it an attractive scaffold for the development of novel research tools. By systematically modifying its structure, it is possible to generate derivatives with tailored properties for investigating biological processes. A crucial first step in this direction is to establish a comprehensive structure-activity relationship (SAR) for this compound. nih.govmaxapress.com

Future research should focus on the synthesis of a diverse library of this compound analogs and the evaluation of their biological activities. This will help to identify the key structural features required for its biological effects and guide the design of more potent and selective compounds. Such SAR studies are fundamental to the process of lead compound optimization in drug discovery. rsc.orgnih.govfrontiersin.org

Furthermore, this compound can be derivatized to create chemical probes for target identification and validation. ijpsr.com For example, the introduction of a photoreactive group and a bioorthogonal handle would allow for photoaffinity labeling experiments to covalently capture and identify the protein targets of this compound in a complex biological milieu. The development of fluorescently labeled this compound analogs could also enable the visualization of its subcellular localization and trafficking. These research tools will be instrumental in dissecting the molecular pharmacology of this compound.

Computational Chemistry and Molecular Dynamics Simulations in this compound Research

Computational chemistry and molecular dynamics (MD) simulations represent powerful, yet currently untapped, avenues in this compound research. These in silico approaches can provide valuable insights into the physicochemical properties of this compound, its potential interactions with biological macromolecules, and can guide the rational design of novel analogs.

Future computational studies should begin with quantum chemical calculations to thoroughly characterize the electronic structure, conformational landscape, and reactivity of the this compound molecule. rsc.orgnih.govmaxapress.com Understanding the properties of the guanidinium (B1211019) group, in particular, is crucial for predicting its interactions with potential biological targets. ijpsr.com

Molecular docking and MD simulations can then be employed to screen virtual libraries of proteins to identify potential binding partners for this compound. nih.govnih.gov For any identified targets, MD simulations can provide a dynamic view of the binding process, revealing the key intermolecular interactions that stabilize the complex and elucidating the conformational changes that may occur upon binding. rsc.org Furthermore, in silico methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives, aiding in the prioritization of compounds for synthesis and experimental testing.

Integration of Omics Technologies for Comprehensive this compound Mechanistic Profiling

A comprehensive understanding of the biological effects of this compound will require the integration of multiple "omics" technologies. Genomics, transcriptomics, proteomics, and metabolomics can provide a global, unbiased view of the cellular response to this compound treatment, offering deep insights into its mechanism of action and potential therapeutic applications. maxapress.comijpsr.comnih.govfrontiersin.orgnih.gov

Future research should employ a multi-omics strategy to profile the changes in a biological system upon exposure to this compound. Transcriptomic analysis, for instance, can reveal the genes and signaling pathways that are up- or down-regulated in response to the compound. nih.govfrontiersin.org Proteomics can identify changes in protein expression and post-translational modifications, providing a functional readout of the cellular response. rsc.orgnih.govnih.gov Chemical proteomics, in particular, offers a powerful approach for the direct identification of this compound's protein targets. rsc.orgresearchgate.netnih.govnih.govfrontiersin.org

Metabolomic profiling of cells or organisms treated with this compound can uncover alterations in metabolic pathways, providing further clues about its mechanism of action. uib.nonih.govmdpi.com In parallel, genomic and transcriptomic analysis of Sphaerophysa salsula could lead to the identification of the biosynthetic gene cluster responsible for this compound production, enabling heterologous expression and engineered biosynthesis of novel derivatives. nih.govrsc.orgmdpi.com The integration of these rich datasets will be essential for building a comprehensive picture of this compound's biology and for guiding its future development.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of Spherophysine in laboratory settings?

- Methodological Answer : Use a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% purity threshold recommended) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Cross-validate results with mass spectrometry (MS) to ensure molecular weight alignment. For reproducibility, document solvent systems, column specifications, and calibration standards in detail .

Q. What experimental strategies are recommended for optimizing this compound synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. Validate scalability by comparing yields across small- (mg-scale) and pilot-scale (g-scale) syntheses. Reference precedents from structurally similar alkaloids to guide solvent selection (e.g., ethanol/water mixtures for green chemistry compliance) .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Select cell lines or enzymatic targets based on prior mechanistic hypotheses (e.g., kinase inhibition). Include positive controls (known inhibitors) and negative controls (vehicle-only treatments). Use dose-response curves (IC₅₀/EC₅₀ calculations) with triplicate replicates to ensure statistical robustness. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Conduct a systematic review using PICO framework (Population: target cells; Intervention: this compound exposure; Comparator: untreated controls; Outcome: pathway modulation) to identify knowledge gaps. Validate hypotheses with knockout/knockdown models (e.g., CRISPR-Cas9) or in silico docking studies (e.g., AutoDock Vina) to assess binding affinities. Use meta-analysis to quantify effect sizes across studies .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy of this compound?

- Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) factors, including bioavailability and metabolite profiling. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Employ orthotopic or transgenic animal models to mimic human disease pathophysiology. Ensure ethical compliance by following ARRIVE guidelines for animal studies .

Q. How can transcriptomic or proteomic data be integrated to elucidate this compound’s polypharmacology?

- Methodological Answer : Perform RNA sequencing or LC-MS/MS proteomics on treated vs. untreated samples. Use pathway enrichment analysis (e.g., DAVID, Gene Ontology) to identify dysregulated networks. Validate findings with Western blotting or qPCR for key targets. Apply machine learning algorithms (e.g., Random Forest) to classify multi-omics interactions .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity of this compound?

- Methodological Answer : Apply non-linear regression models (e.g., probit analysis) to calculate LD₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal toxicity studies, implement survival analysis (Kaplan-Meier curves) and Cox proportional hazards models . Report confidence intervals (95% CI) and effect sizes (Cohen’s d) .

Data Synthesis and Reporting

Q. How should researchers handle conflicting literature on this compound’s thermodynamic stability?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., nitrogen atmosphere, 10°C/min heating rate). Compare results with computational predictions (e.g., Density Functional Theory (DFT) ). Publish raw datasets in repositories like Zenodo to enable independent verification .

Q. What frameworks guide the ethical reporting of this compound’s environmental impact assessments?

- Methodological Answer : Follow GREENER guidelines for sustainable chemistry metrics (e.g., E-factor, atom economy). Use life cycle assessment (LCA) tools to quantify ecological footprints. Collaborate with environmental toxicologists to design mesocosm experiments simulating real-world exposure scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.